![molecular formula C17H15ClN2O2 B269426 2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)
2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CMPOX and has a molecular formula of C19H16ClN3O2.
Mechanism of Action
The exact mechanism of action of CMPOX is not fully understood. However, it is believed that CMPOX exerts its anticancer activity by inducing apoptosis in cancer cells. CMPOX has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
CMPOX has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in improved cognitive function and memory. CMPOX has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPOX in lab experiments is its ability to exhibit significant anticancer activity against various cancer cell lines. However, one of the limitations of using CMPOX is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for research on CMPOX. One of the most promising future directions is the development of CMPOX as a potential drug candidate for the treatment of cancer and Alzheimer's disease. Another future direction is the development of more efficient synthesis methods for CMPOX, which can make it more accessible for research purposes.
Conclusion:
In conclusion, CMPOX is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines and has potential applications in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of CMPOX and to develop more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of CMPOX is a complex process that involves several steps. The first step involves the reaction of 2-methylphenylhydrazine with 4-chloro-2-methylphenyl chloroformate to form 2-(4-chloro-2-methylphenoxy)-N-(2-methylphenyl)acetohydrazide. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole.
Scientific Research Applications
CMPOX has been found to have potential applications in various fields of scientific research. One of the most promising applications of CMPOX is in the field of medicinal chemistry. CMPOX has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been found to have potential applications in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
Product Name |
2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
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Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-3-4-6-14(11)17-20-19-16(22-17)10-21-15-8-7-13(18)9-12(15)2/h3-9H,10H2,1-2H3 |
InChI Key |
JEAZGAFRTMUSHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)C |
solubility |
1 [ug/mL] |
Origin of Product |
United States |
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